Cas no 155590-28-6 (2-(2-methylpropanoyl)cyclohexane-1,3-dione)

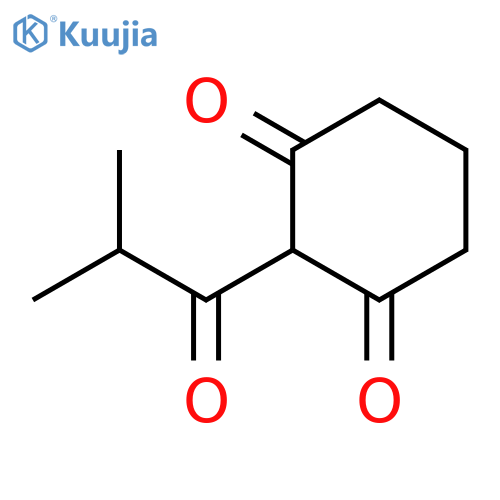

155590-28-6 structure

商品名:2-(2-methylpropanoyl)cyclohexane-1,3-dione

2-(2-methylpropanoyl)cyclohexane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(2-methylpropanoyl)cyclohexane-1,3-dione

- 1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)-

- EN300-1125058

- 155590-28-6

- CHEMBL167585

- BDBM50088801

- SCHEMBL10192797

- 2-Isobutyryl-cyclohexane-1,3-dione

- 1,3-Cyclohexanedione,2-(2-methyl-1-oxopropyl)-

- 2-(2-Methyl-1-oxopropyl)-1,3-cyclohexanedione

- DTXSID301253091

-

- インチ: 1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,9H,3-5H2,1-2H3

- InChIKey: UITLXUDOVHAVGM-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCC(C1C(C(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 182.094294304g/mol

- どういたいしつりょう: 182.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 51.2Ų

2-(2-methylpropanoyl)cyclohexane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125058-10g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 10g |

$1778.0 | 2023-10-26 | |

| Enamine | EN300-1125058-1.0g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1125058-2.5g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1125058-5.0g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1125058-10.0g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1125058-5g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| Enamine | EN300-1125058-0.5g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1125058-0.05g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1125058-0.25g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 0.25g |

$381.0 | 2023-10-26 | |

| Enamine | EN300-1125058-0.1g |

2-(2-methylpropanoyl)cyclohexane-1,3-dione |

155590-28-6 | 95% | 0.1g |

$364.0 | 2023-10-26 |

2-(2-methylpropanoyl)cyclohexane-1,3-dione 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

155590-28-6 (2-(2-methylpropanoyl)cyclohexane-1,3-dione) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量